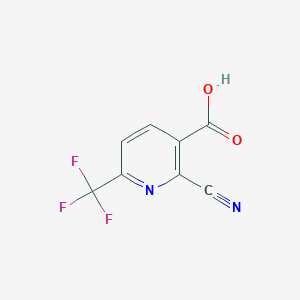
2-Cyano-6-(trifluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-6-(trifluoromethyl)nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the cyclization of 4,4,4-trifluoroacetoacetate and cyanoacetamide in the presence of potassium hydroxide as a catalyst. This reaction produces 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine, which is then chlorinated using phosphorus oxychloride (POCl3) to obtain 2,6-chloro-3-cyano-4-trifluoromethyl pyridine. Finally, catalytic hydrogenation or hydrolysis is performed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of high-purity compounds .
化学反应分析
Types of Reactions
2-Cyano-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .
科学研究应用
2-Cyano-6-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Cyano-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)nicotinic acid
- 4-Trifluoromethyl nicotinic acid
- 2-Methyl-6-(trifluoromethyl)nicotinic acid
Uniqueness
2-Cyano-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical and biological properties.
属性
分子式 |
C8H3F3N2O2 |
|---|---|
分子量 |
216.12 g/mol |
IUPAC 名称 |
2-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-4(7(14)15)5(3-12)13-6/h1-2H,(H,14,15) |
InChI 键 |
IRXLTRTVZUJKJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C(=O)O)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


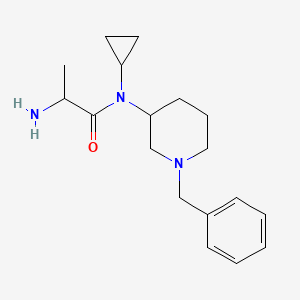
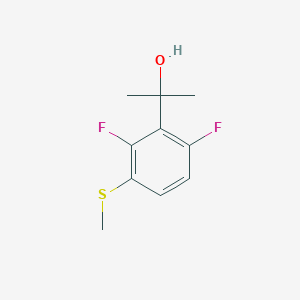
![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)
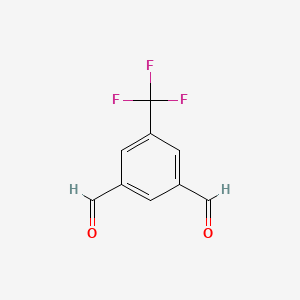
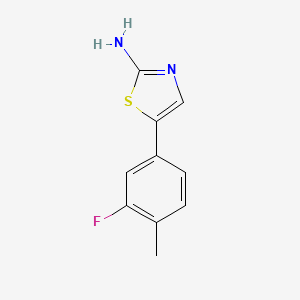
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)

![tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14779648.png)
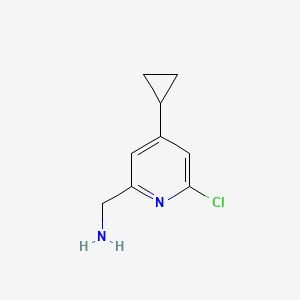
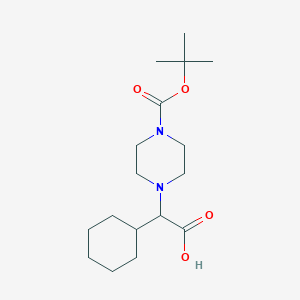
![(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)
![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)
